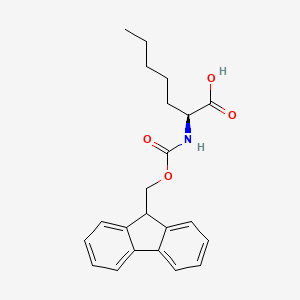

(S)-2-(Fmoc-amino)heptanoic acid

CAS No.: 1197020-22-6

Cat. No.: VC8030299

Molecular Formula: C22H25NO4

Molecular Weight: 367.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1197020-22-6 |

|---|---|

| Molecular Formula | C22H25NO4 |

| Molecular Weight | 367.4 g/mol |

| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)heptanoic acid |

| Standard InChI | InChI=1S/C22H25NO4/c1-2-3-4-13-20(21(24)25)23-22(26)27-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19-20H,2-4,13-14H2,1H3,(H,23,26)(H,24,25)/t20-/m0/s1 |

| Standard InChI Key | DSEDZIUESKRBOW-FQEVSTJZSA-N |

| Isomeric SMILES | CCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

| SMILES | CCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

| Canonical SMILES | CCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Introduction

Chemical Identity and Structural Properties

(S)-2-(Fmoc-amino)heptanoic acid belongs to the class of Fmoc-protected amino acids, designed for compatibility with solid-phase peptide synthesis (SPPS). Its molecular formula is , with a molecular weight of 367.44 g/mol . Key structural features include:

-

Fmoc Group: The 9-fluorenylmethyloxycarbonyl moiety protects the α-amino group, enabling selective deprotection under basic conditions (e.g., piperidine) .

-

Heptanoic Acid Backbone: A seven-carbon chain terminating in a carboxylic acid group, which participates in peptide bond formation during synthesis .

-

Stereochemistry: The (S)-configuration at the α-carbon ensures chiral fidelity, critical for maintaining peptide secondary structures .

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 1197020-22-6 | |

| Molecular Formula | ||

| Molecular Weight | 367.44 g/mol | |

| Solubility | DMF, DMSO | |

| Storage Conditions | 2–8°C, protected from light |

Synthesis and Manufacturing

The synthesis of (S)-2-(Fmoc-amino)heptanoic acid involves multi-step organic reactions to ensure stereochemical purity and functional group compatibility.

Key Synthetic Steps

-

Amino Acid Activation: L-2-aminopentanoic acid is reacted with Fmoc-Cl (9-fluorenylmethyl chloroformate) in the presence of a base (e.g., sodium bicarbonate) to introduce the Fmoc group .

-

Chain Elongation: The heptanoic acid backbone is constructed via sequential alkylation or carboxylation reactions, preserving the S-configuration through asymmetric catalysis .

-

Purification: Reverse-phase HPLC or column chromatography isolates the product, achieving ≥98% purity .

Industrial-Scale Production

Commercial suppliers like Ambeed and ChemUniverse produce the compound at scales up to 25 g, with prices ranging from $104/g (1 g) to $353/5 g . Batch consistency is ensured through rigorous quality control, including NMR and mass spectrometry .

Applications in Peptide Synthesis

(S)-2-(Fmoc-amino)heptanoic acid is integral to Fmoc-SPPS, a dominant method for synthesizing therapeutic peptides .

Role in Solid-Phase Synthesis

-

Deprotection Efficiency: The Fmoc group is cleaved with 20% piperidine in DMF, leaving side-chain protecting groups (e.g., Boc, Trt) intact .

-

Coupling Reactions: Activated using HATU or HBTU, the compound forms peptide bonds with N-terminal amines on resin-bound peptides .

Table 2: Comparative Coupling Efficiency

Specialized Applications

-

Conjugation with Platinum Drugs: In Pt(IV) prodrugs, the Fmoc group enhances lipophilicity, improving cellular uptake by 2.5-fold compared to unprotected analogs .

-

Cyclic Peptide Synthesis: Used in macrolactonization reactions to construct cyclic depsipeptides like callipeltin A .

Research Findings and Innovations

Enhanced Anticancer Activity

In a 2021 study, Fmoc-protected Pt(IV) conjugates containing (S)-2-(Fmoc-amino)heptanoic acid demonstrated superior PARP-1 inhibition (IC = 12 µM) compared to cisplatin (IC = 45 µM) in mesothelioma cells . The elongated heptanoic chain facilitated membrane penetration, reducing tumor spheroid viability by 78% .

Stability and Side Reactions

-

Aspartimide Formation: Prolonged exposure to piperidine during deprotection induces aspartimide formation at a rate of 0.06% per cycle, mitigated by adding 0.1 M HOAt .

-

Racemization Risk: Coupling at elevated temperatures (>40°C) causes partial racemization (1–2%), necessitating low-temperature protocols .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume